- Practical regioselective halogenation of vinylogous esters: synthesis of differentiated mono-haloresorcinols and polyhalogenated resorcinols, Tetrahedron, 2016, 72(26), 3653-3665
Cas no 95-88-5 (4-Chlororesorcinol)
4-Chlororesorcinol Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzene-1,3-diol
- 1-Chloro-2,4-dihydroxybenzene
- 4-Chloro Resorcinol
- 4-Chloro-1,3-dihydroxybenzene
- 1,3-Dihydroxy-4-chlorobenzene
- 2,4-DIHYDROXYCHLOROBENZENE
- 4-CHLOR-M-ORESORCIN
- 4-Chlororesorcino
- 4-CHLORO-RESORCINOL
- 4-CHLORORESORCINOL FOR SYNTHESIS
- 4-CHLORORESOURCINOL
- 1,3-Dihydroxy-4-chlorobenzene
- 4-Chlororesorcinol
- 1,3-Benzenediol, 4-chloro-
- p-Chlororesorcinol
- 4-Chlororesorcin
- Resorcinol, 4-chloro-
- 6-Chlororesorcinol
- 4-Chloro-1,3-benzenediol
- C.I. 76510
- CI 76510
- JQVAPEJNIZULEK-UHFFFAOYSA-N
- 87045U29QJ
- WLN: QR CQ DG
- 4-chlororesorcine
- 4-Chloro-1,3-benzenediol (ACI)
- Resorcinol, 4-chloro- (6CI, 7CI, 8CI)
- NSC 1569
- NSC 6298
- AI3-03873
- BP-11746
- 4-Chlorobenzene-1,3-diol (4-Chlororesorcinol)
- AKOS000121522
- EINECS 202-462-0
- 95-88-5
- 6Chlororesorcinol
- 4Chlorobenzene1,3diol
- EN300-21163
- AS-12812
- Q-200460
- RODOL CRS
- DTXCID5031216
- 1,3Benzenediol, 4chloro
- UNII-87045U29QJ
- NSC-6298
- COVASTYLE LP-4CLR
- CS-W016374
- F19551
- NSC6298
- BRN 2042864
- DTXSID8052643
- F0001-2284
- 4-Chlororesorcinol, 98%
- HY-W015658
- MFCD00002273
- CI-76510
- 4Chloro1,3dihydroxybenzene
- COLIPA A12
- NSC-1569
- 1Chloro2,4dihydroxybenzene
- SCHEMBL33883
- Z104493216
- 2,4Dihydroxychlorobenzene
- Resorcinol, 4chloro
- 4-Chloro-benzene-1,3-diol
- pChlororesorcinol
- 1ST000720
- Q27269773
- [4-[bis[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium
- SY026641
- NS00002206
- NSC1569
- 4-CHLORORESORCINOL [INCI]
- 4Chloro1,3benzenediol
- 4Chlororesorcin
-
- MDL: MFCD00002273
- Inchi: 1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
- InChI Key: JQVAPEJNIZULEK-UHFFFAOYSA-N
- SMILES: ClC1C(O)=CC(O)=CC=1
- BRN: 2042864
Computed Properties
- Exact Mass: 143.99800
- Monoisotopic Mass: 143.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Color/Form: Colorless crystals
- Density: 1.2558 (rough estimate)
- Melting Point: 105.0 to 110.0 deg-C
- Boiling Point: 256°C(lit.)
- Flash Point: 146-148°C/18mm
- Refractive Index: 1.4620 (estimate)
- PH: 3.8 (10g/l, H2O, 30℃)
- Solubility: >1000g/l
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 40.46000
- LogP: 1.75120
- Solubility: Soluble in water, alcohol, ether, benzene and carbon disulfide.
- Sensitiveness: Air sensitive, light sensitive
4-Chlororesorcinol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S22
- RTECS:VH0450000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R22
4-Chlororesorcinol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Chlororesorcinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208944-25g |
4-Chlorobenzene-1,3-diol |
95-88-5 | 95% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 208944-100g |
4-Chlorobenzene-1,3-diol |
95-88-5 | 95% | 100g |
£16.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C128535-100g |
4-Chlororesorcinol |
95-88-5 | 98% | 100g |
¥109.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C128535-2.5kg |
4-Chlororesorcinol |
95-88-5 | 98% | 2.5kg |
¥1999.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C128535-250g |
4-Chlororesorcinol |
95-88-5 | 98% | 250g |
¥149.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C128535-25g |
4-Chlororesorcinol |
95-88-5 | 98% | 25g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C128535-500g |
4-Chlororesorcinol |
95-88-5 | 98% | 500g |
¥468.90 | 2023-09-03 | |
| Alichem | A014002837-250mg |
2,4-Dihydroxychlorobenzene |
95-88-5 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A014002837-500mg |
2,4-Dihydroxychlorobenzene |
95-88-5 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A014002837-1g |
2,4-Dihydroxychlorobenzene |
95-88-5 | 97% | 1g |
$1475.10 | 2023-08-31 |
4-Chlororesorcinol Production Method
Production Method 1
1.2 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C; 20 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 2
- Method for preparing phloroglucinol from resorcinol, N-chlorosuccinimide and potassium hydroxide, China, , ,
Production Method 3
- Chloroperoxidase-catalyzed halogenation of apolar compounds using reversed micelles, Biocatalysis, 1988, 1(3), 205-16
Production Method 4
- Synthesis and antifungal activities of six coumarin compounds carrying halogen and trifluoromethyl, Baoji Wenli Xueyuan Xuebao, 2011, 31(4), 12-14
Production Method 5
- Reactions of resorcinol and its chlorinated derivatives with monochloramine: identification of intermediates and products, Environmental Toxicology and Chemistry, 1999, 18(11), 2406-2409
Production Method 6
- Aqueous Chlorination Kinetics and Mechanism of Substituted Dihydroxybenzenes, Environmental Science and Technology, 1996, 30(7), 2235-2242
Production Method 7
Production Method 8
- Secondary alcohols act as better nucleophiles than primary alcohols in the lipase-catalyzed regioselective deacylation of dihydroxybenzenes acylated at both phenolic hydroxyls, Tetrahedron Letters, 2007, 48(47), 8334-8337
Production Method 9
1.2 Reagents: Chlorine dioxide ; 60 min, 65 °C
- Structural transformation of lignin from eucalyptus during chlorine dioxide bleaching, BioResources, 2019, 14(1), 1265-1278
Production Method 10
- Dioxirane oxidations of compounds other than alkenes, Organic Reactions (Hoboken, 2007, 69, 1-346
Production Method 11
- Selective halogenation of aromatics by dimethyldioxirane and halogen ions, Synthetic Communications, 2001, 31(19), 2955-2963
Production Method 12
- Haloperoxidases in reversed micelles: use in organic synthesis and optimization of the system, Studies in Organic Chemistry (Amsterdam), 1987, 29, 289-94
Production Method 13
- Reaction of phenols and their derivatives with aromatic compounds in the presence of acidic agents. IV. Condensation of substituted resorcinols with benzene and chlorobenzene, Zhurnal Organicheskoi Khimii, 1980, 16(7), 1508-14
Production Method 14
- Synthesis, structural elucidation, and antibacterial evaluation of some flavones derived from coumarin, International Journal of Pharmaceutical, 2018, 8(1), 64-67
Production Method 15
- Smart polymers containing substituted coumarin side groups enable photo-induced tuning of focal length of intraocular lenses, Proceedings of SPIE, 2011, 7885,
Production Method 16
- Regioselective meta hydroxylation of chloride derivatives of aniline and phenol, New Journal of Chemistry, 1990, 14(4), 283-7
Production Method 17
Production Method 18
- 2,6-Dihydroxybenzoic acid derivatives as anthelimintics, Arzneimittel-Forschung, 1973, 23(12), 1745-58
Production Method 19
1.2 Reagents: Hydrogen peroxide ; rt; 1 h, 80 °C
- Iron-catalyzed arene C-H hydroxylation, Science (Washington, 2021, 374(6563), 77-81
Production Method 20
4-Chlororesorcinol Raw materials
4-Chlororesorcinol Preparation Products
- Chlorohydroquinone (615-67-8)
- 4-Chlorocatechol (2138-22-9)
- 2-Chlororesorcinol (6201-65-6)
- 4-Chloro-5-methyl-1,3-benzenediol; Di-Me ether (51903-92-5)
- 1,4-Dichloro-2-butanol (2419-74-1)
- 1,2-Butadiene, 1,1-dichloro- (108562-61-4)
- 2-Chloro-5-methoxy-1-naphthalenol (85972-65-2)
- 4-Chlororesorcinol (95-88-5)
- Benzoic acid, 2-chloro-3,6-dihydroxy-, methyl ester (52095-14-4)
- 1,3-Benzenediol, 4-chloro-, 3-propanoate (960602-09-9)
4-Chlororesorcinol Suppliers
4-Chlororesorcinol Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-Chlororesorcinol
Introduction to 4-Chlororesorcinol (CAS No. 95-88-5) and Its Recent Applications in Chemical Biology
4-Chlororesorcinol, with the chemical formula C₆H₄Cl₂O₂ and CAS number 95-88-5, is a halogenated derivative of resorcinol. This compound has garnered significant attention in the field of chemical biology due to its versatile reactivity and structural properties. As a substituted phenol, it exhibits both electrophilic and nucleophilic characteristics, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 4-Chlororesorcinol features two hydroxyl groups and one chlorine atom positioned ortho to each other on a benzene ring. This arrangement imparts unique electronic and steric properties, enabling its participation in various chemical transformations such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and condensation reactions. These features have been leveraged in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
In recent years, 4-Chlororesorcinol has been extensively studied for its potential applications in medicinal chemistry. Its ability to serve as a precursor for biologically active compounds has been highlighted in several research endeavors. For instance, studies have demonstrated its utility in the synthesis of resorcinol-based scaffolds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chlorine substituent enhances the lipophilicity of the molecule, facilitating better cell membrane penetration—a crucial factor for drug efficacy.
One notable area of research involves the use of 4-Chlororesorcinol in the development of kinase inhibitors. Kinases are enzymes involved in signal transduction pathways, and their dysregulation is implicated in various diseases, particularly cancer. Researchers have synthesized derivatives of 4-Chlororesorcinol that target specific kinase domains, demonstrating promising inhibitory effects in preclinical studies. The halogenated phenol core allows for fine-tuning of binding interactions with the enzyme active site, leading to high selectivity and potency.
Additionally, 4-Chlororesorcinol has found applications in materials science, particularly in the fabrication of organic semiconductors. Its conjugated system and electron-withdrawing chlorine atoms contribute to its semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices. Recent advancements have shown that incorporating 4-Chlororesorcinol into polymer blends can enhance charge transport efficiency, paving the way for next-generation electronic materials.
The compound’s reactivity also makes it a valuable tool in analytical chemistry. It has been employed as a derivatization agent for the detection of phenolic compounds in environmental samples. By reacting with analytes under controlled conditions, 4-Chlororesorcinol facilitates their detection via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This application is particularly relevant in monitoring industrial pollutants and assessing environmental health risks.
In conclusion, 4-Chlororesorcinol (CAS No. 95-88-5) is a multifaceted compound with broad utility across chemical biology and materials science. Its structural features enable diverse applications, from drug discovery to advanced materials development. As research continues to uncover new possibilities for this versatile molecule, its significance in scientific innovation is expected to grow further.
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